3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole
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Overview
Description
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is a complex heterocyclic compound that integrates multiple functional groups, including a thiophene ring, a thiazepane ring, and an indole moiety
Mechanism of Action
Target of Action
It is known that both thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can bind to multiple receptors , which could lead to a variety of biological effects. Similarly, thiophene derivatives have been shown to exhibit a variety of pharmacological properties .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene and indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by thiophene and indole derivatives , it is likely that this compound could have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the cyclization of appropriate amine and thiol precursors under basic conditions.
Coupling with Indole: The final step involves coupling the thiophene-thiazepane intermediate with an indole derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Indole Derivatives: Compounds such as indomethacin and serotonin, which contain indole moieties, are well-known for their biological activities.
Uniqueness
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is unique due to its combination of thiophene, thiazepane, and indole rings, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
1H-indol-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(14-12-19-15-5-2-1-4-13(14)15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYLDQNECPTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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